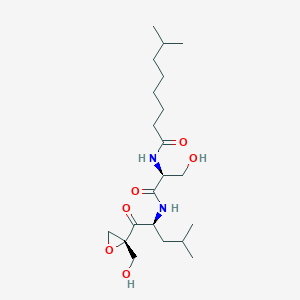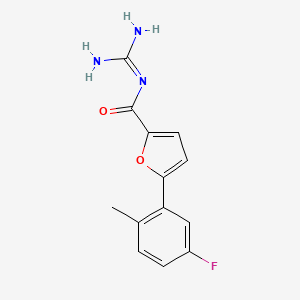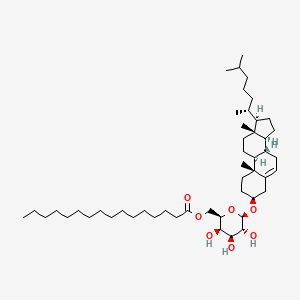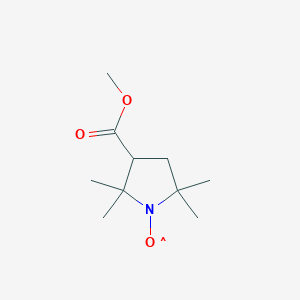
3-(methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy is a stable nitroxide radical compound. It is known for its unique properties, including its ability to act as a spin label and its use in various chemical and biological applications. The compound’s stability and reactivity make it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy typically involves the oxidation of the corresponding hydroxylamine. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is critical to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form oxoammonium salts.
Reduction: It can be reduced back to the corresponding hydroxylamine.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or ascorbic acid are often used.
Substitution: Nucleophiles like amines or alcohols can react with the methoxycarbonyl group under basic conditions.
Major Products
Oxidation: Formation of oxoammonium salts.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted pyrrolidinyloxy derivatives.
科学的研究の応用
3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological membranes and proteins through spin labeling techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy involves its ability to act as a stable free radical. This property allows it to interact with other molecules through redox reactions. The compound can donate or accept electrons, making it a versatile tool in studying redox processes. Its molecular targets include various enzymes and proteins involved in oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced reactivity.
3-Carboxy-PROXYL: A carboxylated nitroxide radical used in biological studies.
Uniqueness
3-(Methoxycarbonyl)-2,2,5,5-tetramethyl-1-Pyrrolidinyloxy is unique due to its methoxycarbonyl group, which provides additional reactivity and versatility in chemical modifications. This makes it particularly useful in applications requiring specific functionalization and stability.
特性
分子式 |
C10H18NO3 |
|---|---|
分子量 |
200.25 g/mol |
InChI |
InChI=1S/C10H18NO3/c1-9(2)6-7(8(12)14-5)10(3,4)11(9)13/h7H,6H2,1-5H3 |
InChIキー |
MZCJOXPCRWIKNU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)OC)C |
同義語 |
3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine-1-yloxy MC-PROXYL MCPROXYL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



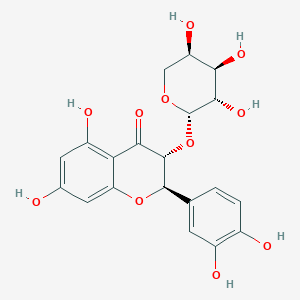
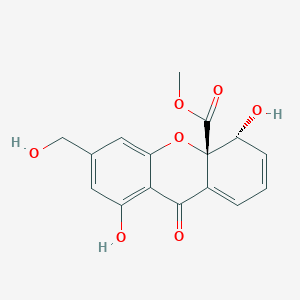
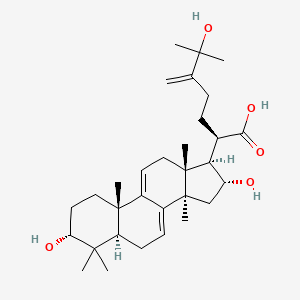

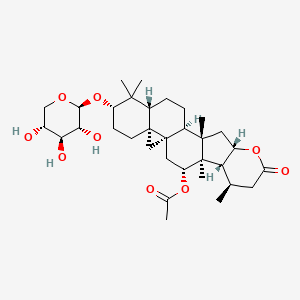

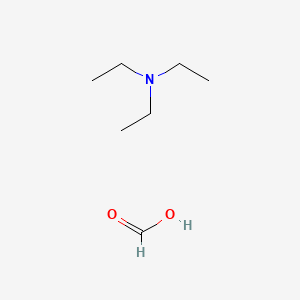
![(2S,3R,5R,9R,10R,13R,14S)-2,3,14-Trihydroxy-10,13-dimethyl-17-((2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B1247426.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1247427.png)
